

# A Comparative Guide to the Analytical Characterization of 5-Nitropyridine-2-carbaldehyde

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## Compound of Interest

Compound Name: **5-Nitropyridine-2-carbaldehyde**

Cat. No.: **B155848**

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This guide offers a comparative overview of essential analytical methodologies for the comprehensive characterization of **5-Nitropyridine-2-carbaldehyde** ( $C_6H_4N_2O_3$ ), a heterocyclic aromatic compound with applications in organic synthesis and medicinal chemistry.<sup>[1][2]</sup> The document is intended for researchers, scientists, and professionals in drug development, providing objective comparisons and detailed experimental protocols to ensure accurate structural elucidation and purity assessment.

## Data Presentation: A Comparative Summary of Analytical Techniques

The effective characterization of **5-Nitropyridine-2-carbaldehyde** necessitates a multi-technique approach.<sup>[3]</sup> The following table summarizes the key analytical methods, their principles, and the expected quantitative results for this specific molecule.

Analytical Technique	Principle of Analysis	Key Parameters & Expected Observations for 5-Nitropyridine-2-carbaldehyde
<sup>1</sup> H NMR Spectroscopy	Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field to determine the chemical environment of hydrogen atoms.	Solvent: DMSO-d <sub>6</sub> or CDCl <sub>3</sub> Expected Chemical Shifts (δ):- Aldehyde proton (-CHO): ~10.1 ppm (singlet)- Pyridine ring protons: ~7.9-9.5 ppm (multiplets, specific shifts influenced by nitro and aldehyde groups)[4]
<sup>13</sup> C NMR Spectroscopy	Measures the absorption of radiofrequency waves by <sup>13</sup> C nuclei to identify the different carbon environments in the molecule.	Solvent: DMSO-d <sub>6</sub> or CDCl <sub>3</sub> Expected Chemical Shifts (δ):- Aldehyde carbon (C=O): ~190 ppm- Pyridine ring carbons: ~120-160 ppm
Mass Spectrometry (MS)	Ionizes the molecule and separates the resulting ions based on their mass-to-charge ratio to determine the molecular weight and fragmentation pattern.[5]	Ionization Mode: Electrospray (ESI) or Electron Impact (EI) Molecular Formula: C <sub>6</sub> H <sub>4</sub> N <sub>2</sub> O <sub>3</sub> [6][7] Molecular Weight: 152.11 g/mol [6] Exact Mass: 152.02219199 Da[6] Expected m/z: 153.0295 [M+H] <sup>+</sup> (ESI+), 152.0222 [M] <sup>+</sup> (EI)
FTIR Spectroscopy	Measures the absorption of infrared radiation by the molecule, causing vibrations of specific functional groups at characteristic frequencies.	Sample Preparation: KBr pellet or ATR Expected Absorption Bands (cm <sup>-1</sup> ):- C=O stretch (aldehyde): ~1710-1700 cm <sup>-1</sup> - N-O stretch (nitro group): ~1550-1500 cm <sup>-1</sup> and ~1360-1300 cm <sup>-1</sup> - C-H stretch (aromatic): ~3100-3000 cm <sup>-1</sup> -

C=N & C=C stretch (pyridine ring): ~1600-1450 cm<sup>-1</sup><sup>[8]</sup>

### HPLC

Separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase to assess purity and quantify the compound.<sup>[3]</sup>

Mode: Reversed-Phase (RP-HPLC)  
Stationary Phase: C18 column (e.g., 4.6 x 150 mm, 5 µm)<sup>[9]</sup>  
Mobile Phase: Gradient of acetonitrile and water with an acid modifier (e.g., 0.1% TFA or H<sub>3</sub>PO<sub>4</sub>)<sup>[9][10]</sup>  
<sup>[11]</sup>  
Detection: UV-Vis at ~260-280 nm

### UV-Vis Spectroscopy

Measures the absorption of ultraviolet and visible light by the molecule, corresponding to electronic transitions.

Solvent: Ethanol or Acetonitrile  
Expected  $\lambda_{max}$ : Dependent on electronic transitions within the nitropyridine aromatic system.

## Experimental Protocols

Detailed methodologies for the principal analytical techniques are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the molecular structure by identifying the proton and carbon environments.
- Sample Preparation: Dissolve approximately 5-10 mg of **5-Nitropyridine-2-carbaldehyde** in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in an NMR tube.<sup>[3]</sup>
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- <sup>1</sup>H NMR Acquisition:
  - Set the spectral width to cover a range of 0 to 12 ppm.
  - Acquire the spectrum with a sufficient number of scans to achieve a signal-to-noise ratio greater than 100:1 for the analyte signals.

- Process the data by applying Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
- $^{13}\text{C}$  NMR Acquisition:
  - Set the spectral width to cover a range of 0 to 200 ppm.
  - Use a proton-decoupled pulse sequence.
  - Acquire the spectrum until a satisfactory signal-to-noise ratio is obtained.
  - Reference the spectrum to the solvent peak (e.g., DMSO-d<sub>6</sub> at 39.52 ppm).

## Mass Spectrometry (MS)

- Objective: To confirm the molecular weight and elemental composition.
- Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[\[3\]](#)
- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.
- Analysis Protocol:
  - Infuse the sample solution into the ESI source at a flow rate of 5-10  $\mu\text{L}/\text{min}$ .
  - Acquire mass spectra in both positive and negative ion modes over a mass range of m/z 50-400.
  - Optimize source parameters (capillary voltage, cone voltage, desolvation gas flow) to maximize the signal of the molecular ion.[\[3\]](#)
  - Compare the measured exact mass of the molecular ion with the theoretical exact mass (152.0222 Da) to confirm the elemental formula.

## Fourier-Transform Infrared (FTIR) Spectroscopy

- Objective: To identify the key functional groups present in the molecule.
- Sample Preparation (KBr Pellet Method):
  - Mix 1-2 mg of **5-Nitropyridine-2-carbaldehyde** with approximately 100 mg of dry, spectroscopic grade KBr powder.
  - Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder.
  - Press the powder into a transparent pellet using a hydraulic press.[3]
- Analysis Protocol:
  - Place the KBr pellet in the sample holder of the FTIR spectrometer.
  - Acquire a background spectrum of the empty sample compartment.
  - Acquire the sample spectrum over a range of 4000 to 400  $\text{cm}^{-1}$ .
  - Identify the characteristic absorption bands corresponding to the aldehyde, nitro, and pyridine functional groups.

## High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the purity of the compound and for quantification.
- Instrumentation: An HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[9]
- Chromatographic Conditions:
  - Column: C18 reversed-phase column (4.6 x 150 mm, 5  $\mu\text{m}$  particle size).[9]
  - Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
  - Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[11]

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 270 nm.
- Analysis Protocol:
  - Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL). Prepare further dilutions as needed.
  - Set up a gradient elution program (e.g., start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate).
  - Inject 10 µL of the sample solution.
  - Integrate the peak areas in the resulting chromatogram. Calculate purity by dividing the peak area of the main component by the total area of all peaks.

## Mandatory Visualizations

The following diagrams illustrate the logical workflow for the characterization of **5-Nitropyridine-2-carbaldehyde**.

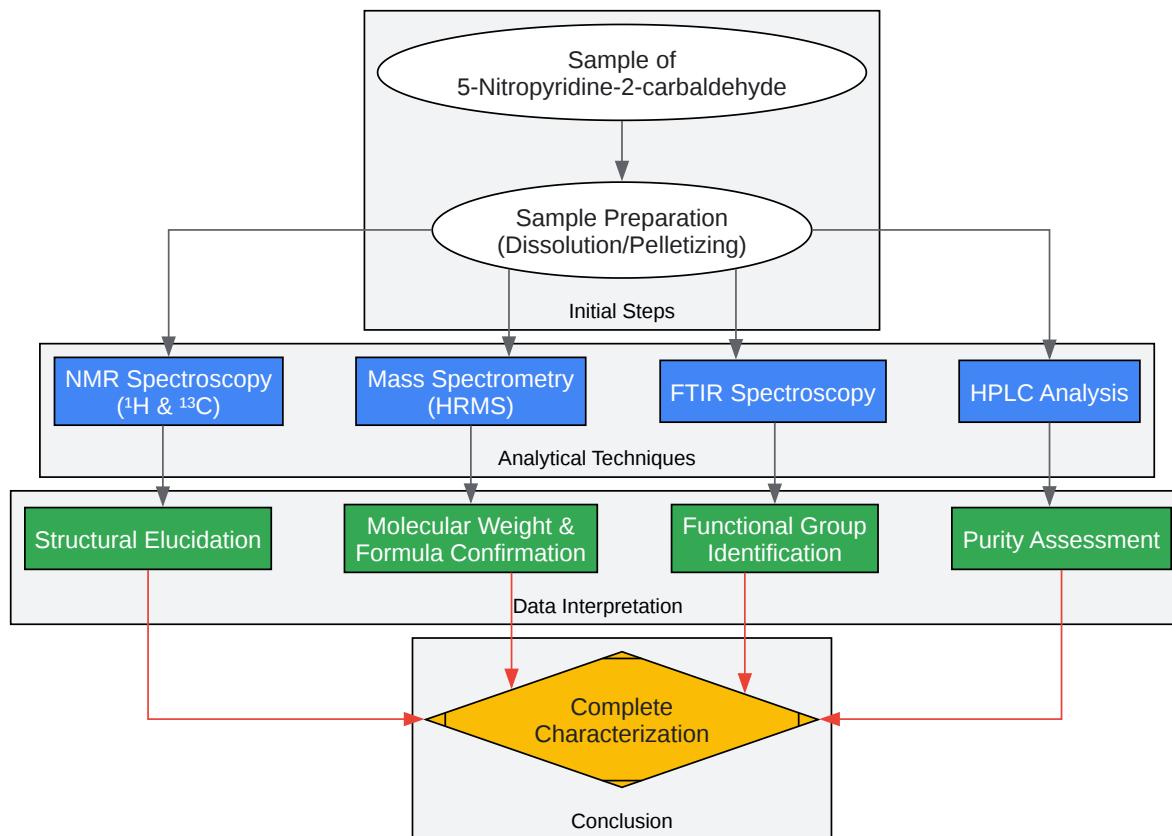


Diagram 1: Experimental Workflow for Characterization

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Caption: A workflow for the analytical characterization of **5-Nitropyridine-2-carbaldehyde**.

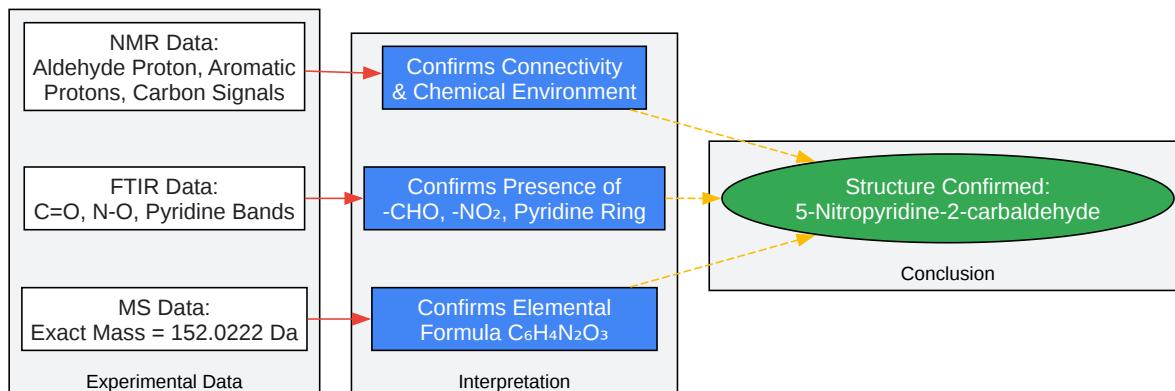


Diagram 2: Logic for Structural Confirmation

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Caption: Logical flow for confirming the chemical structure from spectral data.

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